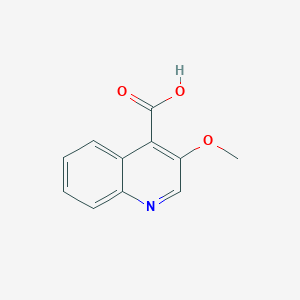

3-Methoxyquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has potential applications in various fields, including industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Methoxyquinoline-4-carboxylic acid, has seen significant advancements. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of 3-Methoxyquinoline-4-carboxylic acid would include a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to the quinoline core.Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in reactions such as esterification and amide formation. The methoxy group can undergo reactions under certain conditions, such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyquinoline-4-carboxylic acid would be influenced by its quinoline core and the attached functional groups. Quinoline compounds generally have high boiling points due to the presence of the aromatic ring . The presence of the carboxylic acid group would likely make the compound acidic and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Novel Compounds : 3-Methoxyquinoline-4-carboxylic acid derivatives have been synthesized for various research applications. For instance, derivatives like 4-hydroxy-6-methoxyquinoline-2-carboxylic acid have been isolated from Ephedra species, indicating their natural occurrence and potential for diverse chemical syntheses (Starratt & Caveney, 1996).

- Antiallergy Agents : Research on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives revealed their potential as antiallergy agents. These compounds, varying in substituent positions, displayed promising antiallergy activity in animal assays (Althuis et al., 1980).

- Utilization in Chemical Reactions : Studies also focus on chemical reactions involving 3-methoxyquinoline derivatives. The Cannizzaro reaction of 2-chloro-3-formylquinolines led to the formation of 2-methoxy-3-formylquinolines and related compounds, demonstrating the chemical versatility of these quinoline derivatives (Kumar et al., 2012).

Biological Activities and Applications

- Metabolic Studies : In a study of Dictamnine metabolism in mice, metabolites like 4-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were identified. This research underlines the significance of such compounds in understanding the metabolic pathways in biological systems (Fu et al., 2018).

- Antituberculosis Activity : The antituberculosis activity of 2-R-3-oxomorpholino-[5,6-c]-6-R'-quinolin-5-ones, derived from 4-hydroxyquinolin-3-ylamides, indicates the potential of 3-methoxyquinoline-4-carboxylic acid derivatives in medicinal applications (Taran et al., 2000).

- Cytotoxic Evaluation : In cancer research, certain 4-anilino-2-phenylquinoline derivatives, related to 3-methoxyquinoline-4-carboxylic acid, exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy (Zhao et al., 2005).

Crystal Structure and Chemical Behavior

- Crystal Structure Analysis : The crystal structure of related compounds, such as (-)-(3S, 4S)-1-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic Acid, provides insights into the molecular structure and potential applications of 3-methoxyquinoline-4-carboxylic acid derivatives in the development of antibacterial agents (Fukui et al., 1997).

Safety and Hazards

Orientations Futures

The field of quinoline derivatives is a vibrant area of research due to their versatile applications in medicinal and synthetic organic chemistry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities .

Propriétés

IUPAC Name |

3-methoxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-6-12-8-5-3-2-4-7(8)10(9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDCFLNCVWDQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol](/img/structure/B2618909.png)

![Hexahydrobenzo[c]thiophen-4(1H)-one](/img/structure/B2618911.png)

![6-(2-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2618912.png)

![2,2,2-trifluoro-N-[1-(prop-2-enoyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2618913.png)

![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2618914.png)

![3-(4-chlorobenzyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618915.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2618918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate](/img/structure/B2618920.png)

![2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid](/img/structure/B2618923.png)

![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)

![N-(2-ethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2618926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2618929.png)